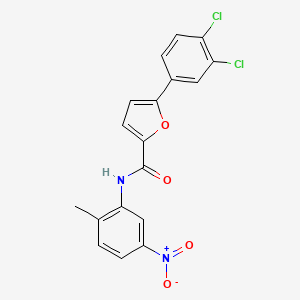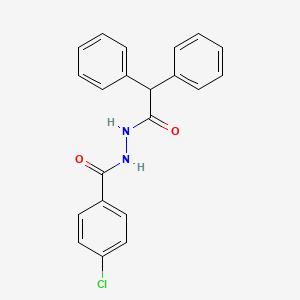
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)-2-furamide is a chemical compound that is commonly referred to as DCF or DCFDA. It is a derivative of furan and is widely used in scientific research for its unique properties. The chemical structure of DCF makes it an ideal candidate for various applications in the field of biochemistry and physiology.
作用机制
DCF is a non-fluorescent compound that is converted into a highly fluorescent compound (DCFH) in the presence of ROS. The conversion occurs through a reaction called oxidation, which involves the transfer of electrons from the ROS to DCF. The fluorescent signal produced by DCFH is proportional to the amount of ROS present in the cell.
Biochemical and Physiological Effects:
DCF has been shown to have antioxidant properties. It has been found to scavenge free radicals and protect cells from oxidative stress. DCF has also been shown to induce apoptosis in cancer cells. It has been used in research to study the effects of various drugs on cancer cells.
实验室实验的优点和局限性
DCF is a highly sensitive and specific probe for measuring intracellular ROS levels. It is easy to use and can be used in a variety of experimental setups. However, DCF has some limitations. It is sensitive to light and can be easily oxidized by air. DCF can also be toxic to cells at high concentrations.
未来方向
There are several future directions for the use of DCF in scientific research. One area of interest is the use of DCF in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DCF can be used to measure the levels of ROS in the brain and to study the effects of various drugs on the progression of these diseases. Another area of interest is the use of DCF in the study of environmental pollutants and their effects on living organisms. DCF can be used to study the effects of pollutants on the cellular level and to identify potential targets for intervention. Finally, DCF can be used in the development of new drugs for the treatment of cancer and other diseases.
合成方法
DCF can be synthesized by reacting 3,4-dichloroaniline with 2-methyl-5-nitrophenol in the presence of furfurylamine. The reaction takes place in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The product is then purified by column chromatography or recrystallization.
科学研究应用
DCF is widely used in scientific research as a fluorescent probe for measuring intracellular reactive oxygen species (ROS) levels. It is also used as a fluorescent dye for measuring cell viability and apoptosis. DCF has been used to study the effects of various drugs and toxins on the cellular level. It has also been used to study the effects of environmental pollutants on living organisms.
属性
IUPAC Name |
5-(3,4-dichlorophenyl)-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-10-2-4-12(22(24)25)9-15(10)21-18(23)17-7-6-16(26-17)11-3-5-13(19)14(20)8-11/h2-9H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYFKDYFWAHAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(1,4-dioxan-2-ylmethyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6015662.png)
![1-cyclohexyl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6015667.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide hydrochloride](/img/structure/B6015668.png)
![N-(2-methoxyphenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B6015673.png)
![3-cyclobutyl-5-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6015681.png)
![ethyl 1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinecarboxylate](/img/structure/B6015684.png)
![N-(2,5-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6015685.png)
![N-ethyl-5-[1-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015699.png)
![(1-{5-[(1-ethylpropyl)amino]-5,6,7,8-tetrahydro-2-quinazolinyl}-4-piperidinyl)methanol](/img/structure/B6015707.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6015712.png)
![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-2-(4-fluorobenzyl)morpholine](/img/structure/B6015723.png)

![(2R*,3R*)-3-(1H-imidazol-1-yl)-1'-(1,3-thiazol-4-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B6015727.png)
![2-benzyl-8-(5-phenyl-1,2,4-triazin-3-yl)-2,8-diazaspiro[5.5]undecane](/img/structure/B6015736.png)